molecular formula C15H16ClFN4 B12293703 2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12293703
M. Wt: 306.76 g/mol
InChI Key: YPSVPFFHOULTRF-UHFFFAOYSA-N
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Description

2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Preparation of the Pyrrolo[2,3-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at specific positions on the aromatic ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . In antitubercular applications, it targets bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms, along with the pyrrolo[2,3-d]pyrimidine core, makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C15H16ClFN4

Molecular Weight

306.76 g/mol

IUPAC Name

2-chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClFN4/c1-15(2)8-21(10-6-4-9(17)5-7-10)13-11(15)12(18-3)19-14(16)20-13/h4-7H,8H2,1-3H3,(H,18,19,20)

InChI Key

YPSVPFFHOULTRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=NC(=NC(=C21)NC)Cl)C3=CC=C(C=C3)F)C

Origin of Product

United States

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